![molecular formula C20H17FO5 B2443397 Isopropyl 5-((4-fluorobenzoyl)oxy)-2-methylbenzofuran-3-carboxylate CAS No. 383899-61-4](/img/structure/B2443397.png)
Isopropyl 5-((4-fluorobenzoyl)oxy)-2-methylbenzofuran-3-carboxylate
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Overview
Description
Isopropyl 5-((4-fluorobenzoyl)oxy)-2-methylbenzofuran-3-carboxylate is a chemical compound with the molecular formula C20H17FO5 . It has an average mass of 356.344 Da and a monoisotopic mass of 356.105988 Da .
Molecular Structure Analysis
The molecular structure of this compound includes a benzofuran ring, which is a heterocyclic compound consisting of fused benzene and furan rings. It also contains an isopropyl group, a fluorobenzoyl group, and a carboxylate group . The compound has a total of 71 bonds, including 38 non-H bonds, 10 multiple bonds, 8 rotatable bonds, 4 double bonds, and 6 aromatic bonds .Scientific Research Applications
Polymer Synthesis and Material Science
One application area is in the development of new polymeric materials. For instance, aromatic polyamides incorporating ether and isopropylidene or hexafluoroisopropylidene links show significant promise due to their amorphous nature, solubility in polar solvents, and ability to form tough, flexible films. These materials exhibit high glass transition temperatures and excellent thermal stability, making them suitable for high-performance applications (Hsiao & Yu, 1996).
Chemical Synthesis and Characterization
In the realm of chemical synthesis, the creation of novel organic compounds for various applications is a key area of research. For example, the synthesis of α-Aminopyrrole derivatives via an isoxazole strategy demonstrates the potential for creating compounds with significant chemical and possibly biological activities (Galenko et al., 2019). Furthermore, the synthesis and detailed spectroscopic characterization of biologically potent molecules like isopropyl 5-chloro-2-hydroxy-3-oxo-2,3-dihydrobenzofuran-2-carboxylate reveal insights into molecular structures and interactions, which can be pivotal in drug design and materials science (Sharma et al., 2022).
Biological Studies and Molecular Docking
Additionally, there's significant interest in understanding the biological activities of compounds through in vitro and in silico methods. Molecular docking studies of compounds can predict interactions with biological targets, providing a foundation for developing new therapeutics. For example, novel isopropyl 2-thiazolopyrimidine-6-carboxylate derivatives have been synthesized and evaluated for anti-inflammatory and antimicrobial activities, demonstrating the potential for discovering new drugs (Kotaiah et al., 2012).
Mechanism of Action
properties
IUPAC Name |
propan-2-yl 5-(4-fluorobenzoyl)oxy-2-methyl-1-benzofuran-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FO5/c1-11(2)24-20(23)18-12(3)25-17-9-8-15(10-16(17)18)26-19(22)13-4-6-14(21)7-5-13/h4-11H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IESZJGRWNHFCGT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(O1)C=CC(=C2)OC(=O)C3=CC=C(C=C3)F)C(=O)OC(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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